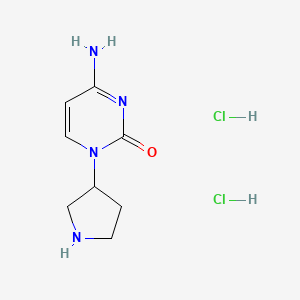

1-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)dihydro-2,6(1H,3H)-pyridinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

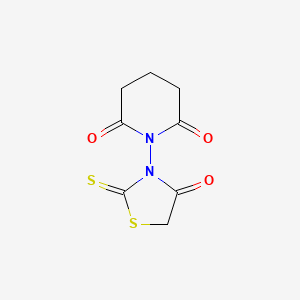

The synthesis of thiazolo[4,5-b]pyridine-2(3H)-one derivatives, as described in the first paper, involves a [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids. This process leads to the formation of compounds with potential anticancer activity. The structures of these compounds were confirmed using spectral data and single-crystal X-ray diffraction analysis . In the second paper, the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazole derivatives, was achieved through reactions involving cyanoacetic acid hydrazide, carbon disulfide, and various other reagents. These reactions produced a range of derivatives with antiviral properties . The third paper details the synthesis of 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and cyanothioacetamide, which were then used to create pyridin-2-yl-2-oxo-N-phenylpropanehydrazonothioate derivatives and 2-S-alkylpyridine derivatives with antimicrobial activity . Lastly, the fourth paper discusses the synthesis of thiazolo[3,2-a]pyrimidines from 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones and methyl chloroacetate, with the structures elucidated by 1H NMR spectroscopy and X-ray crystallography .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were established using various analytical techniques. In the first paper, the confirmation of the thiazolo[4,5-b]pyridine-2(3H)-one derivatives' structures was achieved through spectral data and single-crystal X-ray diffraction analysis . The second paper does not provide specific details on the molecular structure analysis of the synthesized compounds . The third paper indicates that the structures of the novel thiohydrazonates and pyrazolo[3,4-b]pyridines were elucidated using elemental analyses and spectral data . The fourth paper confirms the structures of thiazolo[3,2-a]pyrimidines using 1H NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

The papers describe a variety of chemical reactions used to synthesize the target compounds. The first paper involves a cyclization reaction , while the second paper includes reactions such as the Japp–Klingemann reaction and reactions with aryldiazonium chlorides, aldehydes, and isothiocyanates . The third paper describes the synthesis of thiohydrazonates and their subsequent rearrangement and cyclization to form pyrazolo[3,4-b]pyridin-3-amines . The fourth paper does not detail the chemical reactions but focuses on the synthesis of thiazolo[3,2-a]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not extensively discussed in the provided papers. However, the first paper mentions that the target compounds showed moderate inhibitory activity against cancer cell lines, indicating their potential as anticancer agents . The second paper highlights the antiviral activity of the synthesized compounds against various viruses . The third paper reports the antimicrobial activities of the new compounds, with one of the thiohydrazonates showing high inhibitory activity against bacterial strains . The fourth paper does not discuss the physical and chemical properties of the synthesized thiazolo[3,2-a]pyrimidines .

Scientific Research Applications

Synthetic Methodologies and Derivatives

Synthesis of Fused Thiazolo Derivatives : Research demonstrates the synthesis of various substituted ethyl 4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrid derivatives, highlighting the compound's utility in creating complex heterocyclic structures (Ahmed, 2003).

Creation of Biginelli-Compounds : Studies have explored the reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, including methylation, acylation, and synthesis of various complex structures (Kappe & Roschger, 1989).

Development of Antimicrobial Compounds : The synthesis of novel thiohydrazonates and Pyrazolo[3,4-b]pyridines using 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde and cyanothioacetamide has been reported. These compounds, including the derivative from pyridine-2(1H)-thione, have shown significant antimicrobial activities (Mekky & Sanad, 2019).

Pharmaceutical and Biological Research

Cardiotonic Agents Synthesis : A study focusing on the synthesis of 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives, including those with the 4-oxo-2-thioxo-3-imidazolindinyl structure, highlights the potential for developing cardiotonic agents (Nomoto et al., 1991).

Anticancer Research : Research into 1H-pyrrolo[2,3-b]pyridine derivatives indicates potential applications in treating diffuse malignant peritoneal mesothelioma, a rare and aggressive cancer, with compounds acting as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).

Antioxidant Activity : Studies involving the synthesis of novel fused heterocyclic compounds derived from the 6-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile have explored their antioxidant activities, showcasing the potential for therapeutic applications (Salem et al., 2015).

Chemical Properties and Interactions

Thiazines, Thiazoles, and Triazoles Synthesis : The compound has been used in the synthesis of various fused pyrimidines, including Pyrimido[2,1- b ][1,3]thiazines, demonstrating its utility in creating diverse chemical structures with potential biological activities (Morsy & Moustafa, 2019).

Novel Synthesis of Thieno[2,3-d] and 1,2-dithiino[4,5-c] Thiazoles : Research has shown the use of the compound in thionation processes to synthesize various thiazole derivatives, indicating its flexibility in chemical reactions (Omar et al., 2002).

properties

IUPAC Name |

1-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S2/c11-5-2-1-3-6(12)9(5)10-7(13)4-15-8(10)14/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOXBDKVNKGRTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)N2C(=O)CSC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502050.png)

![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B2502051.png)

![4-[(4-Methoxyphenyl)sulfanyl]butanoic acid](/img/structure/B2502054.png)

![Tert-butyl 3-[(2-fluoropyridine-4-carbonyl)amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate](/img/structure/B2502058.png)

![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2502066.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2502068.png)